molecular formula C24H21BrN2O3 B11589887 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11589887
M. Wt: 465.3 g/mol
InChI Key: LMCFIHWQFVTCLK-UHFFFAOYSA-N
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Description

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted diethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.

    Introduction of the bromo-diethoxyphenyl group:

    Amination and nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating reactive oxygen species: Inducing oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of both bromo and diethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C24H21BrN2O3/c1-3-28-20-11-17(19(25)12-21(20)29-4-2)22-16-10-9-14-7-5-6-8-15(14)23(16)30-24(27)18(22)13-26/h5-12,22H,3-4,27H2,1-2H3

InChI Key

LMCFIHWQFVTCLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OCC

Origin of Product

United States

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